N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylphenyl group at the N4-position and a 4-methylpiperazinyl substituent at the C6-position of the heterocyclic core. This structural motif is frequently associated with kinase inhibition, particularly targeting Src family kinases and other oncogenic signaling pathways . The 4-methylpiperazine moiety enhances solubility and bioavailability, while the 4-methylphenyl group contributes to target binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-12-3-5-13(6-4-12)19-15-14-11-18-22-16(14)21-17(20-15)24-9-7-23(2)8-10-24/h3-6,11H,7-10H2,1-2H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXNIUBEZMSHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylphenyl group: This step often involves a nucleophilic substitution reaction where a methylphenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the methylpiperazine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine derivative is introduced to the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the treatment of cancers due to its ability to inhibit certain enzymes and signaling pathways.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can interfere with the growth and survival of cancer cells. The exact pathways involved may include the inhibition of the FLT3 and CDK kinases, which are critical for cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Substituents at the N4 Position
- N-(4-methylphenyl) : The target compound’s 4-methylphenyl group balances lipophilicity and steric bulk, optimizing kinase binding .
- N-(3-chlorophenyl) : Found in N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2d) , this substituent increases electron-withdrawing effects, enhancing interactions with kinase ATP-binding pockets. However, it reduces solubility compared to the 4-methylphenyl analog .
- N-(2-chlorophenyl) : In SI388 (2a) , this substitution improves Src inhibitory activity (IC₅₀ = 0.12 μM) but introduces metabolic instability due to steric hindrance .
- N-(4-chlorophenyl) : describes N-(4-chlorophenyl)methyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , which shows moderate kinase inhibition but lower selectivity due to increased hydrophobicity .
Substituents at the C6 Position
- 4-Methylpiperazin-1-yl : The target compound’s 4-methylpiperazine enhances water solubility (logP = 2.1) and CNS penetration, a critical feature for targeting brain tumors .
- Isopropylthio : In 2d , the isopropylthio group improves potency (IC₅₀ = 0.09 μM against Src) but increases metabolic clearance due to sulfur oxidation .
- Morpholinoethylthio: Compound 2e exhibits dual Src/Abl inhibition (IC₅₀ = 0.15 μM for both) but suffers from poor oral bioavailability .
- Methylthio : SI388 (2a) ’s methylthio group balances potency and stability, achieving a plasma half-life of 4.2 hours in murine models .
Physicochemical Properties
| Compound Name | logP | Solubility (mg/mL) | Plasma Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 2.1 | 1.8 | 6.3 |
| SI388 (2a) | 3.5 | 0.7 | 4.2 |
| 2d (isopropylthio) | 4.0 | 0.3 | 2.1 |
| N-(4-chlorophenyl)methyl derivative | 3.8 | 0.5 | 3.5 |
The target compound’s lower logP and higher solubility correlate with improved pharmacokinetics, making it superior for oral administration .
Biological Activity
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its structure is characterized by:
- A 4-methylphenyl group
- A 4-methylpiperazine moiety
- An amine functional group at the 4-position of the pyrazolo ring
The primary target for this compound is Janus kinase 3 (JAK3), a crucial component in the JAK-STAT signaling pathway. This pathway is integral to various cellular processes, including immune response and hematopoiesis.
Mode of Action
The compound inhibits JAK3 by forming a covalent bond with the enzyme, leading to the disruption of downstream signaling pathways. This inhibition can affect various biological processes, including:
- Cytokine signaling
- Immune cell proliferation
- Inflammatory responses
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example:
- Cytotoxicity : Several studies have shown that derivatives of this class can induce apoptosis in cancer cell lines. For instance, pyrazolo[3,4-d]pyrimidines have demonstrated cytotoxic effects against multiple cancer types, including glioblastoma and prostate cancer .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 26 | Apoptosis induction |
| Compound B | SH-SY5Y (Neuroblastoma) | 49.85 | Cell cycle arrest |
| Compound C | PC3 (Prostate) | 10.5 | Tyrosine kinase inhibition |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. It has been found to reduce cytokine release in various in vitro models, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. The most potent derivative showed an IC50 value of 10 µM against prostate cancer cells .
- In Vivo Efficacy : In animal models, compounds similar to this compound have demonstrated significant tumor volume reduction (>50%) in xenograft models .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for related compounds, suggesting potential for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
